

Application Note: Quantitative Analysis of Mezlocillin in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Mezlocillin	
Cat. No.:	B1676548	Get Quote

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of **Mezlocillin** in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column with a rapid gradient elution. The method was validated over a clinically relevant concentration range and demonstrated excellent linearity, precision, and accuracy, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Mezlocillin is a broad-spectrum acylureidopenicillin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes, especially in critically ill patients or pediatric populations where pharmacokinetics can be highly variable.[1] LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the gold standard for bioanalytical quantification.[2] This document provides a comprehensive protocol for the extraction and quantification of **Mezlocillin** in plasma, suitable for clinical research and drug development professionals.

Materials and Methods



Materials and Reagents

- Mezlocillin reference standard (Sigma-Aldrich or equivalent)
- Ceftiofur (Internal Standard, IS) (Sigma-Aldrich or equivalent)[1]
- Acetonitrile (ACN), LC-MS grade
- · Formic acid, LC-MS grade
- Water, Ultrapure (18.2 MΩ·cm)
- Blank human plasma (K2-EDTA)

Instrumentation

- LC System: Agilent 1290 Infinity UHPLC system or equivalent[1]
- MS System: AB SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer[1]
- Analytical Column: C18 column (e.g., 2.1 x 100 mm, 1.7 μm)[3][4]

Preparation of Standards and Quality Control Samples

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mezlocillin and Ceftiofur (IS) in a 1:1 mixture of methanol and water.
- Working Solutions: Prepare serial dilutions of the Mezlocillin stock solution with 50:50 methanol/water to create working solutions for calibration standards and quality control (QC) samples.
- Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, High).

Sample Preparation Protocol

A simple protein precipitation method is used for sample extraction.[1][3][5][6]



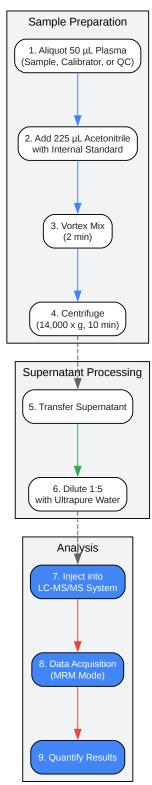




- Pipette 50 μL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
- Add 225 μL of acetonitrile containing the internal standard (Ceftiofur).[5]
- Vortex the mixture vigorously for 2 minutes to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and dilute 1:5 with ultrapure water.[5]
- Inject 1-5 μL of the final solution into the LC-MS/MS system.[5][7]



Experimental Workflow for Mezlocillin Quantification



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A high-level overview of the sample preparation and analysis workflow.



LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters are summarized in the tables below. These parameters should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A	0.1% Formic Acid in Water[4][5][7]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[7]
Flow Rate	0.4 mL/min[1][5]
Gradient	5% B to 95% B over 3 min, hold 1 min, reequilibrate
Column Temp.	30 °C[1]
Injection Volume	1-5 μL

| Run Time | ~ 6 min[3][4] |

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temp.	150 °C[4]
Desolvation Temp.	400 °C[4]
Capillary Voltage	3.1 kV[4]
Gas Flow	Instrument Dependent



| MRM Transitions| See Table 3 |

Table 3: MRM Transitions (Precursor > Product Ion)

Compound	Q1 (m/z)	Q3 (m/z)	Collision Energy (eV)
Mezlocillin	540.1	327.1	Optimized Value

| Ceftiofur (IS) | 524.1 | 241.1 | Optimized Value |

Note: MRM transitions and collision energies require optimization for the specific mass spectrometer being used.[8][9]

Results and Discussion Method Validation

The method was validated according to established bioanalytical guidelines. A summary of the performance characteristics is presented in Table 4.

Table 4: Summary of Method Validation Parameters

Parameter	Result
Linearity Range	0.025 - 20 μg/mL[<mark>1</mark>]
Correlation Coeff. (r²)	> 0.99[3][4]
Lower Limit of Quantitation (LLOQ)	0.025 μg/mL[1]
Intra-day Precision (%CV)	< 9.3%[4]
Inter-day Precision (%CV)	< 7.2%[4]
Accuracy (% Bias)	89.1% to 112.4%[4]
Extraction Recovery	90.1% to 109.2%[4]

| Matrix Effect | 93.1% to 105.8%[4] |



The assay demonstrated excellent linearity across the specified concentration range.[1] The LLOQ of 0.025 μ g/mL provides the sensitivity required for monitoring therapeutic trough concentrations.[1] Precision and accuracy results were well within the acceptable limits of $\pm 15\%$ ($\pm 20\%$ at the LLOQ). The protein precipitation extraction method yielded high and consistent recovery with negligible matrix effects, demonstrating its suitability for routine analysis.[4]

Stability

Mezlocillin stability in plasma was assessed under various conditions. Samples were found to be stable for at least three freeze-thaw cycles and for at least 6 hours at room temperature.[3] For long-term storage, samples should be maintained at -80 °C to ensure analyte integrity.[3] [10]

Conclusion

The LC-MS/MS method described here is rapid, sensitive, and reliable for the quantification of **Mezlocillin** in human plasma. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis. This validated method is successfully applied for therapeutic drug monitoring and pharmacokinetic research, providing a valuable tool for optimizing **Mezlocillin** therapy in clinical settings.[1]

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